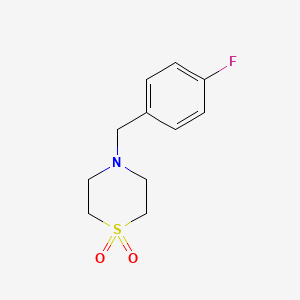

4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluorobenzyl bromide and 4-Fluorobenzylamine are related compounds. They are used in the preparation of various organic compounds . They are also used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions. For instance, 4-Fluorobenzyl bromide is used in the preparation of 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole .

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as NMR .

Chemical Reactions Analysis

These compounds undergo various chemical reactions. For example, 4-Fluorobenzyl bromide is a standard substrate for cross-coupling reactions .

Physical And Chemical Properties Analysis

4-Fluorobenzyl bromide is a liquid with a refractive index of n20/D 1.547 (lit.) and a density of 1.517 g/mL at 25 °C (lit.) . 4-Fluorobenzylamine is also a liquid with a refractive index of n20/D 1.512 (lit.) and a density of 1.095 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Stimuli-Responsive Fluorescence

Research into stimuli-responsive fluorescence involves the study of organic fluorophores that exhibit tunable fluorescence and responses to different stimuli. One study demonstrated the synthesis of aggregation-enhanced emissive fluorophores with molecular structure-controlled tunable fluorescence. These compounds exhibit thermofluorochromism and mechanofluorochromism, showcasing their potential in smart materials and sensory applications (Hariharan et al., 2018).

Anticancer Activity

The synthesis and evaluation of N-substituted indole derivatives, including compounds structurally related to "4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1-dione," have shown promising anticancer activities. These studies focus on designing molecules with potential inhibitory effects on cancer cell lines, thereby contributing to the development of new therapeutic agents (Kumar & Sharma, 2022).

Synthesis of Novel Organic Compounds

Research into the synthesis of novel organic compounds involves exploring the reactivity and applications of various chemical structures. Studies have reported the synthesis of spirocyclotetraphosphazene derivatives and their reactions with primary amines, leading to compounds with potential applications in materials science and as intermediates in organic synthesis (Elmas, 2017).

Potential Anti-Covid-19 Compounds

The ongoing research into treatments for COVID-19 has led to the investigation of tetrahydrobenzo[d]thiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). These compounds, related to the structure of "4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1-dione," have been synthesized and evaluated for their inhibitory activity, highlighting the importance of such compounds in the search for effective COVID-19 treatments (Mohareb & Abdo, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITPYWNABUJHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2760301.png)

![7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2760304.png)

![N-(3,4-dimethylphenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2760308.png)

![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2760310.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)